(3-Fluorophenyl)(4-fluorophenyl)methanone

Catalog No.
S708293
CAS No.
345-71-1
M.F
C13H8F2O
M. Wt
218.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-Fluorophenyl)(4-fluorophenyl)methanone

CAS Number

345-71-1

Product Name

(3-Fluorophenyl)(4-fluorophenyl)methanone

IUPAC Name

(3-fluorophenyl)-(4-fluorophenyl)methanone

Molecular Formula

C13H8F2O

Molecular Weight

218.2 g/mol

InChI

InChI=1S/C13H8F2O/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(15)8-10/h1-8H

InChI Key

ZHUXSAKDWNNBCQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)C(=O)C2=CC=C(C=C2)F

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)C2=CC=C(C=C2)F

The exact mass of the compound (3-Fluorophenyl)(4-fluorophenyl)methanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(3-Fluorophenyl)(4-fluorophenyl)methanone (CAS 345-71-1), commonly known as 3,4'-difluorobenzophenone, is a highly specialized asymmetric dihalogenated aromatic monomer. Unlike its symmetric counterpart used in standard polyetheretherketone (PEEK) production, this compound features one highly activated para-fluoro substituent and one less activated meta-fluoro substituent relative to the central carbonyl group [1]. This structural asymmetry fundamentally alters its reactivity profile in nucleophilic aromatic substitution (SNAr) and disrupts the crystalline packing of derived poly(arylene ether ketone)s (PAEKs) [2]. For procurement teams and material scientists, it serves as a critical building block for synthesizing sequence-controlled polymers, solution-processable high-performance thermoplastics, and unsymmetrical pharmaceutical intermediates where standard symmetric benzophenones fail.

Attempting to substitute 3,4'-difluorobenzophenone with the industry-standard 4,4'-difluorobenzophenone (CAS 345-92-6) will result in catastrophic process failures in applications requiring selective functionalization or solution processability [1]. Because the two fluorine atoms in the 4,4'-isomer possess identical electrophilic activation, selective mono-substitution is thermodynamically and kinetically impractical, yielding statistical mixtures of products [2]. Furthermore, polymers derived from the 4,4'-isomer are highly crystalline and insoluble in standard organic solvents, requiring harsh melt-processing above 350°C [3]. In contrast, the asymmetric 3,4'-isomer provides a built-in reactivity gradient for stepwise synthesis and introduces meta-linkages that guarantee polymer solubility in common aprotic solvents, making the two monomers strictly non-interchangeable for advanced material formulations[1].

Kinetic Differentiation for Stepwise Mono-Functionalization

The asymmetric placement of fluorine atoms in 3,4'-difluorobenzophenone creates a distinct reactivity gradient. The 4-fluoro group, being para to the electron-withdrawing carbonyl, is highly activated for SNAr, while the 3-fluoro group (meta) is significantly less reactive [1]. This allows for selective mono-substitution at the 4-position under mild basic conditions, achieving >95% regioselectivity [2]. In direct contrast, the symmetric 4,4'-difluorobenzophenone yields a statistical mixture of unreacted, mono-substituted, and di-substituted products under identical conditions, capping mono-substitution yields at theoretical maximums of ~50% and requiring extensive chromatographic separation [1].

Evidence DimensionRegioselective mono-substitution yield in SNAr
Target Compound Data>95% selective mono-substitution at the 4-position
Comparator Or Baseline4,4'-difluorobenzophenone (Statistical mixture, max ~50% mono-substitution)
Quantified Difference>45% absolute increase in mono-functionalized product yield
ConditionsMild basic conditions (e.g., K2CO3, polar aprotic solvent, controlled temperature)

Enables the efficient, high-yield synthesis of AB-type monomers and unsymmetrical pharmaceutical intermediates without the cost and waste of complex separations.

Disruption of Crystallinity for Solution-Processable PAEKs

Incorporating 3,4'-difluorobenzophenone into poly(arylene ether ketone) backbones introduces meta-phenylene linkages that drastically disrupt chain packing and crystallinity [1]. While standard PEEK derived from 4,4'-difluorobenzophenone is completely insoluble in common organic solvents at room temperature (requiring concentrated sulfuric acid for dissolution), PAEKs synthesized from the 3,4'-isomer exhibit high solubility (>10 wt%) in polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP), dimethylacetamide (DMAc), and chloroform [2]. This transformation from a highly crystalline, intractable plastic to an amorphous or semi-crystalline, solution-processable material is entirely dependent on the asymmetric monomer [1].

Evidence DimensionRoom-temperature solubility in polar aprotic solvents (NMP, DMAc)
Target Compound DataDerived PAEKs are highly soluble (>10 wt%)
Comparator Or Baseline4,4'-difluorobenzophenone (Derived PEEK is insoluble, 0 wt%)
Quantified Difference>10 wt% absolute increase in organic solvent solubility
ConditionsRoom temperature dissolution in standard industrial aprotic solvents

Allows manufacturers to utilize lower-cost solution-casting and spin-coating workflows for high-performance polymer films, which is impossible with standard PEEK.

Modulation of Thermal Transitions (Tg and Tm)

The meta-linkage provided by 3,4'-difluorobenzophenone fundamentally alters the thermal profile of the resulting polymers. Standard PEEK (from the 4,4'-isomer) exhibits a sharp melting point (Tm) around 343°C, necessitating extreme extrusion temperatures often exceeding 380°C, which risks thermal degradation [1]. Polymers derived from the 3,4'-isomer exhibit significantly depressed melting points or become entirely amorphous, relying solely on their glass transition temperature (Tg) for thermal processing [2]. This widens the thermal processing window and lowers the energy barrier for molding and extrusion, while maintaining excellent thermal stability (Td > 400°C) [1].

Evidence DimensionPolymer melting point (Tm) and processing temperature
Target Compound DataDepressed Tm or amorphous behavior (processing < 300°C)
Comparator Or Baseline4,4'-difluorobenzophenone (Highly crystalline, Tm ~343°C, processing > 380°C)
Quantified Difference>80°C reduction in minimum thermal processing temperature
ConditionsDifferential Scanning Calorimetry (DSC) and standard melt-extrusion parameters

Reduces energy consumption and thermal degradation risks during the manufacturing of high-performance thermoplastic components.

Molecular Weight Control via Asymmetric End-Capping

In the industrial polymerization of polysulfones and PAEKs, controlling molecular weight and preventing depolymerization is critical. Asymmetric dihalogenated benzophenones, specifically 3,4'-difluorobenzophenone, act as highly efficient end-capping agents [1]. The differential reactivity ensures that the highly active 4-fluoro site reacts with the growing polymer chain end, while the less reactive 3-fluoro site remains stable, effectively terminating chain growth without promoting depolymerization [1]. Compared to symmetric end-cappers or simple monochlorides, this results in a narrower molecular weight distribution and superior thermal stability of the final resin [1].

Evidence DimensionPolymer molecular weight stability and dispersity
Target Compound DataStable termination with narrow molecular weight distribution
Comparator Or BaselineSymmetric dihalides or monochlorides (Broader dispersity, risk of depolymerization)
Quantified DifferenceSignificant reduction in polymer dispersity index (PDI) and depolymerization rates
ConditionsHigh-temperature polycondensation in polar aprotic solvents

Ensures strict batch-to-batch reproducibility and quality control for medical-grade and membrane-grade engineering plastics.

Solution-Cast High-Performance Polymer Films

Directly leveraging the enhanced solubility provided by the meta-linkage [1], this compound is the optimal monomer for synthesizing PAEK films used in flexible electronics, aerospace coatings, and advanced filtration membranes where standard PEEK melt-processing is unfeasible.

Synthesis of Sequence-Controlled Polymers

Utilizing the kinetic differentiation of the asymmetric fluorine atoms[2], researchers and custom synthesis organizations can synthesize perfectly alternating copolymers or sequence-defined macromolecules for advanced materials science without complex separation steps.

Low-Temperature Extrusion of Engineering Plastics

Based on the broadened thermal processing window and depressed melting point[3], this monomer is ideal for formulating thermoplastics that require co-extrusion with temperature-sensitive additives or active pharmaceutical ingredients.

Precision End-Capping for Medical-Grade Resins

Capitalizing on its stable termination properties[4], it is highly suited as an end-capping agent in the commercial production of polysulfones and polyethersulfones for hemodialysis membranes, ensuring strict molecular weight control and high batch reproducibility.

XLogP3

3.5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

(3-Fluorophenyl)(4-fluorophenyl)methanone

Dates

Last modified: 08-15-2023

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